Cas no 1807119-77-2 (2-Bromo-6-iodo-3-(trifluoromethyl)pyridine)

2-Bromo-6-iodo-3-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 2-Bromo-6-iodo-3-(trifluoromethyl)pyridine
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- インチ: 1S/C6H2BrF3IN/c7-5-3(6(8,9)10)1-2-4(11)12-5/h1-2H
- InChIKey: GSMSTPZVQNEBAW-UHFFFAOYSA-N
- SMILES: IC1=CC=C(C(=N1)Br)C(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 163
- トポロジー分子極性表面積: 12.9
- XLogP3: 3.4
2-Bromo-6-iodo-3-(trifluoromethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029012723-1g |
2-Bromo-6-iodo-3-(trifluoromethyl)pyridine |
1807119-77-2 | 95% | 1g |
$3,010.80 | 2022-03-31 | |
Alichem | A029012723-250mg |
2-Bromo-6-iodo-3-(trifluoromethyl)pyridine |
1807119-77-2 | 95% | 250mg |
$950.60 | 2022-03-31 |
2-Bromo-6-iodo-3-(trifluoromethyl)pyridine 関連文献
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
2-Bromo-6-iodo-3-(trifluoromethyl)pyridineに関する追加情報
2-Bromo-6-Iodo-3-(Trifluoromethyl)Pyridine: A Comprehensive Overview
2-Bromo-6-Iodo-3-(Trifluoromethyl)Pyridine, also known by its CAS registry number CAS No. 1807119-77-2, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique structure, which features a pyridine ring substituted with bromine, iodine, and a trifluoromethyl group at specific positions. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable building block in various chemical reactions and applications.
The synthesis of 2-Bromo-6-Iodo-3-(Trifluoromethyl)Pyridine typically involves multi-step processes that require precise control over reaction conditions to achieve the desired regioselectivity and yield. Recent advancements in catalytic methods and transition metal-mediated coupling reactions have significantly improved the efficiency of its production. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to construct the pyridine ring with the required substituents in a more sustainable and scalable manner.
In terms of applications, 2-Bromo-6-Iodo-3-(Trifluoromethyl)Pyridine has found utility as an intermediate in the synthesis of bioactive compounds, particularly in the development of novel pharmaceutical agents. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, while the bromine and iodine substituents provide sites for further functionalization. Recent studies have demonstrated its use in the construction of heterocyclic frameworks that exhibit promising activity against various disease targets, including cancer and infectious diseases.
Moreover, this compound has been explored as a precursor for advanced materials, such as organic semiconductors and optoelectronic devices. The electronic properties of 2-Bromo-6-Iodo-3-(Trifluoromethyl)Pyridine make it suitable for applications in light-emitting diodes (LEDs) and solar cells. Researchers have reported enhanced charge transport properties when this compound is incorporated into conjugated polymer systems.
The study of 2-Bromo-6-Iodo-3-(Trifluoromethyl)Pyridine has also led to new insights into the reactivity of halogenated aromatic compounds under various reaction conditions. For example, recent investigations have focused on its participation in radical-based reactions, which offer alternative pathways for constructing complex molecular architectures with high precision.
In conclusion, 2-Bromo-6-Iodo-3-(Trifluoromethyl)Pyridine, with its unique structural features and versatile reactivity, continues to be a focal point in modern chemical research. Its role as a key intermediate in drug discovery and materials science underscores its importance in advancing both fundamental and applied chemistry.
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